molecular formula C16H10N2Na2O7S2 B1143381 Sunset Yellow FCF CAS No. 1325-37-7

Sunset Yellow FCF

Cat. No. B1143381
CAS RN: 1325-37-7
M. Wt: 452.37
InChI Key:
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Description

Synthesis Analysis

Tin (IV) isopropoxide is synthesized through the chemical reaction of tin (IV) chloride with isopropanol. The process involves the substitution of chloride ions with isopropoxy groups, forming the desired tin compound along with the production of hydrochloric acid as a byproduct. This synthesis pathway is significant for producing highly pure tin (IV) isopropoxide, crucial for applications requiring high-quality materials (Martínez-Ferrero, Boubekeur, & Ribot, 2006).

Molecular Structure Analysis

The molecular structure of tin (IV) isopropoxide is characterized by the central tin atom being surrounded by four isopropoxide groups. This tetrahedral geometry is crucial for its reactivity and its ability to form complexes with other compounds. X-ray diffraction studies have shown that tin (IV) isopropoxide can adopt complex structures, including dimeric forms where two tin atoms are bridged by isopropoxide groups, indicating its versatility in forming various structural motifs (Martínez-Ferrero et al., 2006).

Chemical Reactions and Properties

Tin (IV) isopropoxide participates in various chemical reactions, including sol-gel processes for the synthesis of tin oxide films and nanoparticles. Its reactivity with water or moisture leads to hydrolysis, producing tin oxide and isopropanol. This property is exploited in the preparation of coatings and ceramic materials where tin oxide's electrical and optical properties are desired. The compound's ability to act as a catalyst in organic synthesis, such as esterification reactions, highlights its chemical versatility (Kikuta, Suzumori, Takagi, & Hirano, 2004).

Physical Properties Analysis

Tin (IV) isopropoxide is a colorless liquid at room temperature, with a high boiling point indicative of its low volatility. Its solubility in organic solvents like isopropanol, acetone, and benzene facilitates its use in various organic synthesis and material processing applications. The physical properties, such as viscosity and density, are crucial for its application in film formation and coatings.

Chemical Properties Analysis

The chemical properties of tin (IV) isopropoxide, including its reactivity towards water and organic compounds, make it a valuable reagent in materials science and organic chemistry. Its role as a precursor for tin-based oxides and its catalytic activity in organic transformations highlight its importance in chemical synthesis and material preparation.

For more information and detailed studies, the following references provide extensive insights into tin (IV) isopropoxide's synthesis, structure, and applications:

Scientific Research Applications

  • Oxidation and Degradation in Aqueous Solutions : Sunset Yellow FCF has been studied for its decolorization and degradation using electro-generated Fenton's reagent. This process showed significant mineralization and decolorization of the dye, suggesting its potential for environmental remediation of dye-contaminated waters (Ghoneim, El-Desoky, & Zidan, 2011).

  • Detection in Food Samples : A polyclonal antibody-based enzyme-linked immunosorbent assay (ELISA) was developed for detecting Sunset Yellow FCF in food samples. This method demonstrated high sensitivity and specificity, indicating its usefulness in monitoring the illegal use of this dye in foods (Xing et al., 2012).

  • Fluorescence Sensing Performance : Carbon dots functionalized for detecting Sunset Yellow FCF exhibited high selectivity and sensitivity. This study shows the potential of these carbon dots as a fluorescence sensor for detecting Sunset Yellow in food additives (Xu et al., 2021).

  • Adsorption Studies : Research on the removal of Sunset Yellow FCF from aqueous solutions using activated carbon entrapped in alginate showed high removal efficiency. This study presents an effective method for the removal of this dye from water, contributing to environmental clean-up efforts (Abdel-Aziz & Abdel- Gawad, 2020).

  • Reconsideration of Acceptable Daily Intake (ADI) : A study conducted by the European Food Safety Authority Panel re-evaluated the safety of Sunset Yellow FCF, establishing a new ADI and concluding that its reported uses and levels would not be of safety concern (E. Panel, 2014).

  • Analysis Methods Review : A review of methods for analyzing Sunset Yellow FCF in food and beverage products discussed various techniques, highlighting the need for advanced methods due to the dye's potential health effects (Rovina et al., 2016).

  • Genotoxic and Cytotoxic Effects : Studies have shown that Sunset Yellow FCF can have cytotoxic and genotoxic potential, suggesting caution in its use as a food additive (Kuş & Eroğlu, 2015).

properties

IUPAC Name

disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate
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InChI

InChI=1S/C16H12N2O7S2.2Na/c19-15-8-1-10-9-13(27(23,24)25)6-7-14(10)16(15)18-17-11-2-4-12(5-3-11)26(20,21)22;;/h1-9,19H,(H,20,21,22)(H,23,24,25);;/q;2*+1/p-2
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InChI Key

OIQPTROHQCGFEF-UHFFFAOYSA-L
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Canonical SMILES

C1=CC(=CC=C1N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+]
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Molecular Formula

C16H10N2Na2O7S2
Record name SUNSET YELLOW FCF
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DSSTOX Substance ID

DTXSID6021456
Record name FD&C Yellow 6
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Molecular Weight

452.4 g/mol
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Physical Description

Reddish-yellow to reddish-brown powder or solid. (NTP, 1992), Fd & c yellow no. 6 appears as orange-red crystals or a red powder. (NTP, 1992), Orange-red powder or granules, Red-orange crystals or red powder; [CAMEO], Reddish-yellow to reddish-brown solid; [CAMEO] Reddish-yellow odorless powder; [MSDSonline]
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Solubility

10 to 50 mg/mL at 73 °F (NTP, 1992), 50 to 100 mg/mL at 75 °F (NTP, 1992), Solubility at 25 °C: 20.0 g/100 mL in glycerol, 2.2 g/100 mL in propylene glycol, Slightly soluble in ethanol; reddish-orange solution in concentrated sulfuric acid, changing to yellow in dilution, In water, 19.0 g/100 mL at 25 °C (1.9X10+5 mg/L)
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Vapor Pressure

1.43X10-22 mm Hg at 25 °C (estimated)
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Product Name

Sunset Yellow FCF

Color/Form

Orange-red crystals, Orange powder

CAS RN

1325-37-7, 2783-94-0
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Record name Disodium 6-hydroxy-5-[(4-sulphonatophenyl)azo]naphthalene-2-sulphonate
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Melting Point

Decomposes without melting at 734 °F (NTP, 1992), Decomposes without melting when heated to 390 °C
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Citations

For This Compound
4,270
Citations
K Rovina, PP Prabakaran, S Siddiquee… - TrAC Trends in Analytical …, 2016 - Elsevier
… One of the famous synthetic food dyes is Sunset Yellow FCF (E110) which belongs to the family of azo dyes and widely used in food industry. However, Sunset Yellow has positive and …
Number of citations: 91 www.sciencedirect.com
MM Ghoneim, HS El-Desoky, NM Zidan - Desalination, 2011 - Elsevier
… decolorization/degradation) of Sunset Yellow FCF azo-dye (which … The progress of oxidation of Sunset Yellow FCF azo-dye by … (approximately 97%) of Sunset Yellow FCF azo-dye have …
Number of citations: 268 www.sciencedirect.com
T GULER - KAFKAS ÜNİVERSİTESİ VETERİNER FAKÜLTESİ … - vetdergikafkas.org
Bu çalışmada, hazır gıdalarda yapay renklendirici olarak kullanılan sunset yellow’un (E110) tavuk embriyosu dermal ve mukozal mast hücrelerindeki degranülasyon etkisi histolojik …
Number of citations: 4 vetdergikafkas.org
M Yamada, T Morimoto, M Nakamura… - Food Additives & …, 2000 - Taylor & Francis
… , Y., NAKAMURA, M., SHIBATA, T., KIMURA, M., TSUJI, S., and ITO,Y., 1993, Determination and survey of starting materials, intermediates, and subsidiary colors in sunset yellow FCF …
Number of citations: 1 www.tandfonline.com
F Gosetti, V Gianotti, S Polati, MC Gennaro - Journal of Chromatography A, 2005 - Elsevier
Experimental evidence has shown that a beverage containing Sunset Yellow FCF (labelled as E110 in the European Union), when exposed to natural conditions of summer …
Number of citations: 92 www.sciencedirect.com
A Yadav, A Kumar, A Tripathi, M Das - Toxicology letters, 2013 - Elsevier
… Cytotoxicity of sunset yellow FCF in splenocytes. Splenocytes from Balb/c were incubated with Sunset Yellow FCF for 72 h and cytotoxicity was determined with (A) Propidium Iodide …
Number of citations: 81 www.sciencedirect.com
T Tanaka - Toxicology and Industrial Health, 1996 - journals.sagepub.com
… levels of Sunset Yellow FCF in … Sunset Yellow FCF may be much lower than the actual dietary intake levels in the present study. The presumed actual daily intake of Sunset Yellow FCF …
Number of citations: 47 journals.sagepub.com
Y Xing, M Meng, H Xue, T Zhang, Y Yin, R Xi - Talanta, 2012 - Elsevier
… Sunset Yellow FCF is widely used as food additives to make foods more attractive. … , Sunset Yellow FCF is precisely limited to use in food. To monitor the illegal use of Sunset Yellow FCF…
Number of citations: 65 www.sciencedirect.com
M Yamada, A Kawahara, M Nakamura… - Food Additives & …, 2000 - Taylor & Francis
… 5 (Sunset Yellow FCF) were determined using liquid chromatography/mass spectrometry (… Fifteen samples of commercial Sunset Yellow FCF were examined. The results obtained by UV…
Number of citations: 9 www.tandfonline.com
FP de Sá, BN Cunha, LM Nunes - Chemical Engineering Journal, 2013 - Elsevier
… CaAl-LDH-NO 3 is an effective adsorbent for the removal of Sunset Yellow FCF food dye … of Sunset Yellow FCF food dye from aqueous solutions. The adsorption of Sunset Yellow FCF …
Number of citations: 216 www.sciencedirect.com

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